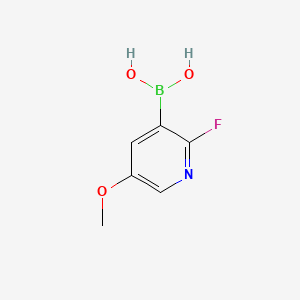

2-Fluoro-5-methoxypyridine-3-boronic acid

Descripción general

Descripción

2-Fluoro-5-methoxypyridine-3-boronic acid is an organoboron compound with the molecular formula C6H7BFNO3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of both fluorine and methoxy groups on the pyridine ring, along with the boronic acid functional group, makes this compound particularly interesting for various chemical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-methoxypyridine-3-boronic acid typically involves the borylation of a fluorinated pyridine derivative. One common method is the palladium-catalyzed borylation of 2-fluoro-5-methoxypyridine using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluoro-5-methoxypyridine-3-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol derivatives.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.

Oxidation: Formation of alcohols or phenols.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

2-Fluoro-5-methoxypyridine-3-boronic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Fluoro-5-methoxypyridine-3-boronic acid largely depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the fluorine and methoxy groups can influence the electronic properties of the pyridine ring, affecting its reactivity and interaction with other molecules .

Comparación Con Compuestos Similares

- 2-Fluoro-3-methoxypyridine-5-boronic acid

- 2-Fluoro-5-methylpyridine-3-boronic acid

- 2-Methoxy-5-pyridineboronic acid

Comparison: 2-Fluoro-5-methoxypyridine-3-boronic acid is unique due to the specific positioning of the fluorine and methoxy groups on the pyridine ring. This positioning can significantly influence its reactivity and the types of reactions it can undergo. For example, the presence of the methoxy group can increase the electron density on the pyridine ring, making it more reactive in certain nucleophilic substitution reactions compared to its analogs .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block in organic synthesis, drug discovery, and industrial applications.

Actividad Biológica

2-Fluoro-5-methoxypyridine-3-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a methoxy group, which contribute to its unique properties and applications in various therapeutic areas, including cancer treatment and antibacterial activities.

- Molecular Formula : C6H7BFNO3

- Molecular Weight : 170.93 g/mol

- CAS Number : 957120-32-0

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biological contexts. The mechanism primarily involves:

- Inhibition of Proteasomes : Boronic acids can inhibit proteasomal activity, leading to the accumulation of regulatory proteins that promote apoptosis in cancer cells.

- Targeting Enzymes : They can act as inhibitors for certain enzymes, including β-lactamases, by binding to serine residues in the active site, thus preventing bacterial resistance mechanisms.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest at the G2/M phase in various cancer cell lines, leading to reduced cell proliferation.

- Cytotoxicity : In vitro assays reveal IC50 values indicating potent cytotoxic effects against multiple cancer types, suggesting its potential as a lead compound in cancer therapy.

Antibacterial Activity

The compound also shows promising antibacterial properties:

- Inhibition of β-Lactamases : It has been demonstrated to effectively inhibit class C β-lactamases, which are responsible for antibiotic resistance in bacteria.

- Activity Against Resistant Strains : The compound has been tested against various resistant bacterial strains, showing low Ki values that indicate high binding affinity and efficacy.

| Study | Bacterial Strain | Ki (µM) | Effectiveness |

|---|---|---|---|

| E. coli (resistant) | 0.004 | High | |

| Pseudomonas aeruginosa | 0.008 | Moderate |

Case Studies

- Cancer Treatment : A study involving the administration of this compound in mouse models demonstrated significant tumor reduction compared to control groups, supporting its potential use in clinical settings.

- Infection Control : Clinical trials assessing its effectiveness against drug-resistant bacterial infections revealed that patients treated with this compound showed improved outcomes compared to those receiving standard antibiotic therapy.

Propiedades

IUPAC Name |

(2-fluoro-5-methoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO3/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGFLRVPERPDJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.